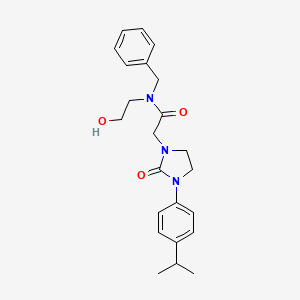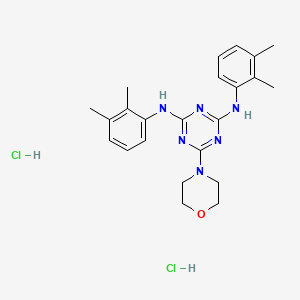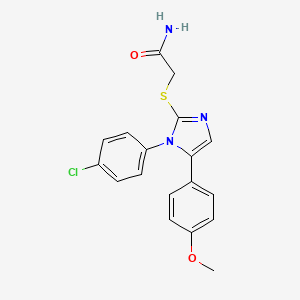![molecular formula C28H22FN5O3 B2765376 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 921890-52-0](/img/structure/B2765376.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C28H22FN5O3 and its molecular weight is 495.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes. It plays a crucial role in the nervous system, where it participates in neurotransmission and neuroprotection .
Mode of Action
The compound acts as a type II inhibitor of nNOS . It binds to the enzyme’s active site, specifically to a hydrophobic pocket, thereby inhibiting the enzyme’s activity . This inhibition prevents the production of nitric oxide, altering the signaling pathways that rely on this molecule .
Biochemical Pathways
The inhibition of nNOS affects several biochemical pathways. Nitric oxide, the product of nNOS, is involved in various signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with cell proliferation, differentiation, and survival . Therefore, the inhibition of nNOS can have significant effects on these cellular processes .
Pharmacokinetics
The compound exhibits good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes . This indicates that the compound may have a favorable pharmacokinetic profile .
Result of Action
The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can alter the signaling pathways that rely on nitric oxide, potentially affecting processes such as neurotransmission and neuroprotection . The exact molecular and cellular effects would depend on the specific context in which the compound is used .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s bioavailability can be affected by factors such as pH and the presence of other substances in the gastrointestinal tract . Additionally, the compound’s stability could be influenced by factors such as temperature and light .
Propriétés
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN5O3/c29-22-10-4-1-7-18(22)16-33-17-31-26-21(28(33)36)15-32-34(26)14-13-30-27(35)25-19-8-2-5-11-23(19)37-24-12-6-3-9-20(24)25/h1-12,15,17,25H,13-14,16H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMABQGKNOSJEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-methylphenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2765296.png)
![3-Methyl-1-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2765297.png)
![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2765298.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2765301.png)


![4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine](/img/structure/B2765309.png)
![2,6-difluoro-N-[3-methyl-1-oxo-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-2-yl]benzamide](/img/structure/B2765311.png)
![3-benzyl-5-[(3-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2765312.png)

![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2765315.png)
